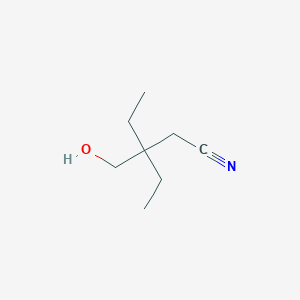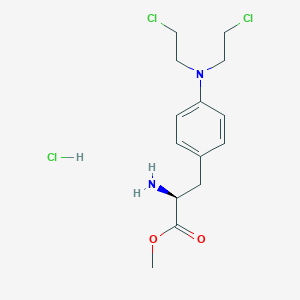
NIOSH/AY4025500
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/AY4025500 is a compound known for its significant applications in the field of medicinal chemistry. It is a derivative of L-Alanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. This compound is often used in research related to cancer treatment due to its ability to interfere with DNA replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/AY4025500 typically involves the reaction of L-Alanine with bis(2-chloroethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or ethanol to facilitate the reaction. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions. The use of automated purification systems helps in achieving the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/AY4025500 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of L-Alanine with modified functional groups, which can be further utilized in different chemical and biological applications.
Applications De Recherche Scientifique
NIOSH/AY4025500 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly DNA.
Medicine: It is investigated for its potential use in cancer therapy due to its alkylating properties, which can inhibit the replication of cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of NIOSH/AY4025500 involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in rapidly dividing cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another alkylating agent used in cancer treatment, similar in structure but with different functional groups.
Chlorambucil: A related compound with similar alkylating properties but different pharmacokinetics and applications.
Cyclophosphamide: An alkylating agent with a broader spectrum of activity and different metabolic pathways.
Uniqueness
NIOSH/AY4025500 is unique due to its specific structure, which allows for targeted alkylation of DNA. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C14H21Cl3N2O2 |
|---|---|
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O2.ClH/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16;/h2-5,13H,6-10,17H2,1H3;1H/t13-;/m0./s1 |
Clé InChI |
FHKHNGPONDWSEP-ZOWNYOTGSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



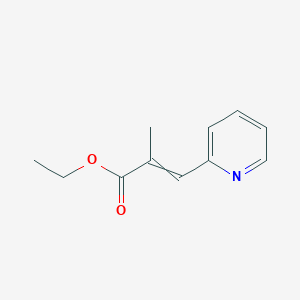
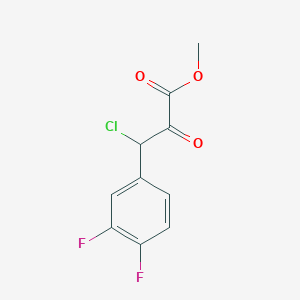
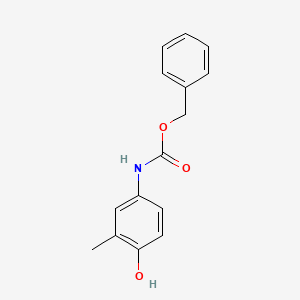
![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)

![5-[(1-Benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8597387.png)
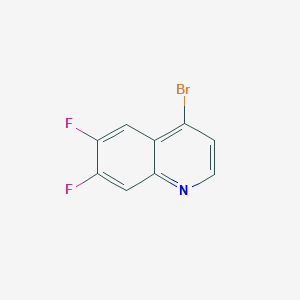
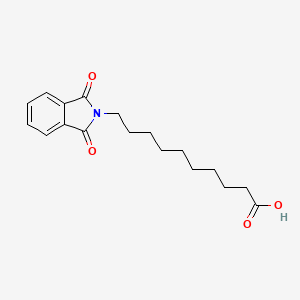
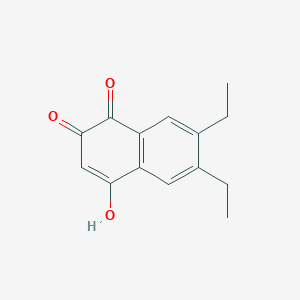

![(4-fluorophenyl)-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8597422.png)
![Ethyl (bicyclo[3.2.0]heptan-6-ylidene)acetate](/img/structure/B8597429.png)
